

# Elucidation of the Molecular Structure of 1-Phenylanthracene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of **1- phenylanthracene**, a polycyclic aromatic hydrocarbon of significant interest in materials science and medicinal chemistry. Through a comprehensive review of crystallographic and spectroscopic data, this document outlines the definitive three-dimensional structure and electronic properties of the molecule. Detailed experimental protocols are provided for the key analytical techniques employed in its structural elucidation.

# **Molecular Identity and Properties**

**1-Phenylanthracene** is a tricyclic aromatic hydrocarbon substituted with a phenyl group at the 1-position. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C20H14	PubChem CID: 15817787[1]
Molecular Weight	254.33 g/mol	PubChem CID: 15817787[1]
CAS Number	1714-09-6	PubChem CID: 15817787[1]
Appearance	White to off-white solid	

# **Crystallographic Analysis**



The definitive molecular structure of **1-phenylanthracene** in the solid state was determined by single-crystal X-ray diffraction. The crystallographic data provides precise measurements of bond lengths, bond angles, and the overall molecular conformation.

# **Crystal Structure Data**

The crystal structure of **1-phenylanthracene** has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 952057.[1] The key crystallographic parameters are detailed in the table below.

Parameter	Value
CCDC Deposition No.	952057
Empirical formula	C <sub>20</sub> H <sub>14</sub>
Formula weight	254.31
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P21/c
Unit cell dimensions	a = 8.412(2) Å, α = 90°
b = 6.1360(14) Å, β = 94.787(7)°	
c = 25.688(6) Å, γ = 90°	
Volume	1318.5(5) Å <sup>3</sup>
Z	4
Calculated density	1.280 Mg/m³

## **Molecular Conformation**

A significant feature of the **1-phenylanthracene** structure is the dihedral angle between the plane of the anthracene core and the phenyl substituent. This twist is a result of steric hindrance between the phenyl group and the hydrogen atom at the 9-position of the



anthracene moiety. In contrast, the isomer 9-phenylanthracene exhibits a larger dihedral angle due to steric interactions with hydrogens at both the 1 and 8 positions.[2]

# **Spectroscopic Characterization**

A suite of spectroscopic techniques is utilized to confirm the identity and elucidate the electronic structure of **1-phenylanthracene**.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms in a molecule.[2]

<sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): The proton NMR spectrum of **1-phenylanthracene** is expected to show complex multiplets in the aromatic region ( $\delta$  7.0-8.5 ppm).

 $^{13}$ C NMR (CDCl<sub>3</sub>, 101 MHz): The carbon NMR spectrum provides signals for each unique carbon atom in the molecule, typically in the range of  $\delta$  120-140 ppm for aromatic carbons.

Note: Specific, experimentally determined peak lists with assignments for **1-phenylanthracene** are not readily available in public databases as of the last update. The data for the isomer 9-phenylanthracene is more commonly reported.[3][4][5]

# Infrared (IR) Spectroscopy

IR spectroscopy identifies the vibrational modes of the molecule, confirming the presence of aromatic C-H and C=C bonds.

Wavenumber (cm <sup>-1</sup> )	Assignment	
3100-3000	Aromatic C-H stretching	
1620-1450	Aromatic C=C stretching	
900-675	Aromatic C-H out-of-plane bending	

# Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **1-phenylanthracene**.



Technique	Result	Interpretation
Electron Ionization (EI)	m/z = 254 (M <sup>+</sup> )	Molecular ion peak

# Experimental Protocols Synthesis of 1-Phenylanthracene

A common synthetic route to **1-phenylanthracene** is the Suzuki-Miyaura cross-coupling reaction.

Synthetic workflow for **1-phenylanthracene**.

#### Procedure:

- To a solution of 1-bromoanthracene (1.0 equiv) in a suitable solvent mixture (e.g., toluene, ethanol, and water) is added phenylboronic acid (1.2 equiv).
- A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and a base, such as potassium carbonate (2.0 equiv), are added to the mixture.
- The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon)
  for several hours until the starting material is consumed, as monitored by thin-layer
  chromatography (TLC).
- Upon completion, the reaction is cooled to room temperature and subjected to an aqueous workup. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford 1phenylanthracene as a solid.

### Single-Crystal X-ray Diffraction

Workflow for single-crystal X-ray diffraction.

#### Procedure:



- Crystal Growth: Single crystals of **1-phenylanthracene** are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., dichloromethane/hexane).
- Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.
- Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

## **NMR Spectroscopy**

#### Procedure:

- A sample of 1-phenylanthracene (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃,
   ~0.7 mL) in an NMR tube.
- ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.
- The chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

# **Logical Relationships in Structural Elucidation**

The elucidation of the molecular structure of **1-phenylanthracene** is a confirmatory process where data from multiple analytical techniques converge to provide a consistent and unambiguous assignment.

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# References

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